7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a complex organic compound characterized by a unique structure that incorporates both thiazole and pyrrolo rings. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. Its molecular formula is with a molecular weight of 277.34 g/mol. The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic applications .
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its ring structures. It is classified as an oxo acid due to the carboxylic acid functional group present in its structure.
The synthesis of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The methods may vary but generally require specific catalysts and solvents to optimize yields and purity .
The synthesis often begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolo moiety through cyclization reactions. Key reagents may include various acids and bases to facilitate the formation of the desired ring structures. Reaction conditions such as temperature, pressure, and time are critical to achieving high-quality products.
The molecular structure of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid features a fused ring system that combines a thiazole and pyrrole framework. The presence of a carboxylic acid group at position 3 contributes to its acidic properties.
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure desired outcomes.
The mechanism by which 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, potentially inhibiting or activating their functions. This interaction can trigger various biochemical pathways leading to its observed effects .
The physical properties include:
The chemical properties include:
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has potential applications in scientific research due to its biological activity. It may be investigated for its effects on specific biochemical pathways or as a lead compound in drug development processes. Its unique structure makes it a candidate for further studies in medicinal chemistry .
The synthesis of 7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (Molecular Formula: C₈H₁₁NO₃S, MW: 201.24 g/mol) presents unique challenges due to its fused bicyclic architecture containing stereogenic centers and sensitive functional groups [1] [3]. This section systematically examines critical strategic approaches for constructing this pharmaceutically relevant scaffold.
The pyrrolo[2,1-b][1,3]thiazole core necessitates precise bond formation between the pyrrolidine and thiazoline rings. Two dominant ring-closing methodologies have emerged:
Table 1: Comparative Analysis of Pyrrolothiazole Ring-Closing Methodologies
Strategy | Key Precursors | Reaction Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
Cysteine Cyclocondensation | L-Cysteine derivatives, γ-keto esters | Mild acid (AcOH), 60-80°C or Microwave | 65-85% | Convergent, fewer steps, atom-economical | Limited stereocontrol at 7a, epimerization risk |
Dehydrative Cyclization | Mercapto-pyrrolidine carboxylic acids | Carbodiimides (DCC/EDC), DMAP, RT to 40°C | 50-75% | Better stereocontrol potential, modular | Multi-step synthesis, racemization risk |
Oxidative Cyclization | Dihydro precursors (e.g., pyrrolothiazolines) | Oxidants (MnO₂, DDQ), CH₂Cl₂ | 60-70% | Direct access to oxidized state (5-oxo) | Requires pre-formed dihydro core, over-oxidation risk |
The quaternary stereogenic center at the 7a-position significantly influences the molecule's conformational landscape and biological interactions. Achieving high stereoselectivity here is paramount:
Table 2: Stereoselective Methods for 7a-Methyl Group Installation
Method | Key Reagents/Conditions | Stereochemical Outcome | Efficiency | Applicability Scale |
---|---|---|---|---|
Chiral Pool (L-Proline) | Methyl-L-prolinate derivatives, cyclization | Retains L-configuration | High (ee >98%) | Pilot to Manufacturing |
Asymmetric Hydrogenation | Dehydro precursor, Ru-(S)-BINAP, H₂ (50 psi) | (S)-7a-Methyl dominant | 90-95% ee | Lab to Pilot |
Enolate Alkylation | LiHMDS, THF, -78°C, then MeI | dr 6:1 to 8:1 (favored isomer) | Moderate (65%) | Lab Scale |
Enzymatic Resolution (Ester) | Vinyl acetate, CALB, phosphate buffer | >99% ee (slow-reacting isomer) | Max 50% Yield | Lab Scale |
The C3-carboxylic acid group is crucial for further derivatization into amides or esters for biological screening or prodrug development. Functionalization strategies must address potential ring strain and sensitivity:
The choice between solid-phase and solution-phase synthesis impacts yield, purity, scalability, and suitability for generating compound libraries:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPS) |
---|---|---|
Scalability | Excellent (mg to kg scale) | Limited by resin loading (typically mg scale per bead/well) |
Purification Ease | Requires chromatography/crystallization per step | Simple filtration between steps; final cleavage purification |
Analog Library Synthesis | Cumbersome (sequential synthesis) | Highly Efficient (parallel synthesis) |
Automation Potential | Moderate | High |
Development Time | Shorter (established methods) | Longer (linker/cleavage optimization) |
Typical Final Purity | >98% (after crystallization) [1] | 85-95% (may require post-cleavage purification) |
Ideal Application | Bulk production, single-target synthesis | SAR exploration, focused libraries |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7